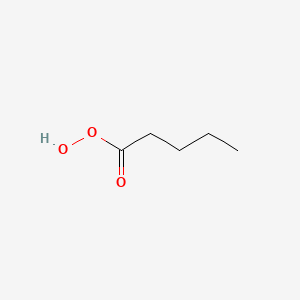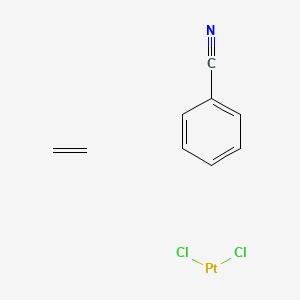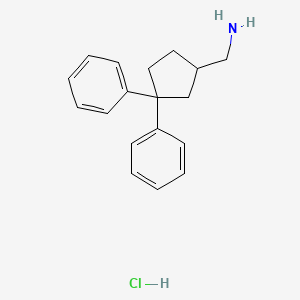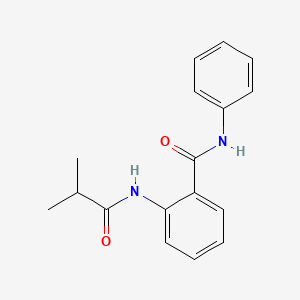
N,N,N-Triethylpentadecan-1-aminium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N,N-Triethylpentadecan-1-aminium bromide: is a quaternary ammonium compound. These compounds are known for their surfactant properties, which make them useful in a variety of applications, including detergents, disinfectants, and fabric softeners. The structure of this compound consists of a long hydrophobic alkyl chain and a positively charged nitrogen atom, which is balanced by a bromide anion.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N,N-Triethylpentadecan-1-aminium bromide typically involves the quaternization of pentadecan-1-amine with triethylamine and a brominating agent. The reaction is usually carried out in an organic solvent such as toluene or ethanol under reflux conditions. The general reaction scheme is as follows:
Step 1: Pentadecan-1-amine is dissolved in an organic solvent.
Step 2: Triethylamine is added to the solution.
Step 3: A brominating agent, such as bromoethane, is slowly added to the mixture.
Step 4: The reaction mixture is heated under reflux for several hours.
Step 5: The product is isolated by filtration and purified by recrystallization.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production.
化学反応の分析
Types of Reactions: N,N,N-Triethylpentadecan-1-aminium bromide can undergo various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other anions, such as chloride or sulfate, to form different quaternary ammonium salts.
Oxidation Reactions: The alkyl chain can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: The compound can be reduced to form secondary or tertiary amines.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in aqueous or organic solvents at room temperature.
Oxidation Reactions: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products:
Substitution Reactions: Different quaternary ammonium salts.
Oxidation Reactions: Alcohols or carboxylic acids.
Reduction Reactions: Secondary or tertiary amines.
科学的研究の応用
N,N,N-Triethylpentadecan-1-aminium bromide has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis to facilitate the transfer of reactants between different phases.
Biology: Employed in cell culture studies to investigate the effects of quaternary ammonium compounds on cell membranes.
Medicine: Studied for its potential use as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Industry: Utilized in the formulation of detergents, disinfectants, and fabric softeners due to its surfactant properties.
作用機序
The mechanism of action of N,N,N-Triethylpentadecan-1-aminium bromide primarily involves its interaction with cell membranes. The long hydrophobic alkyl chain inserts into the lipid bilayer, while the positively charged nitrogen interacts with the negatively charged phosphate groups of the membrane lipids. This disrupts the membrane structure, leading to increased permeability and eventual cell lysis. The compound’s surfactant properties also enable it to reduce surface tension, enhancing its ability to solubilize and remove contaminants.
類似化合物との比較
- N,N,N-Trimethyl-1-pentadecanaminium bromide
- Dodecyltrimethylammonium bromide
- Hexadecyltrimethylammonium bromide
Comparison: N,N,N-Triethylpentadecan-1-aminium bromide is unique due to its specific alkyl chain length and the presence of triethyl groups. This gives it distinct surfactant properties compared to other quaternary ammonium compounds. For example, dodecyltrimethylammonium bromide has a shorter alkyl chain, which affects its solubility and surface activity. Hexadecyltrimethylammonium bromide, on the other hand, has a longer alkyl chain, which can enhance its surfactant properties but may also increase its toxicity.
特性
CAS番号 |
34319-41-0 |
|---|---|
分子式 |
C21H46BrN |
分子量 |
392.5 g/mol |
IUPAC名 |
triethyl(pentadecyl)azanium;bromide |
InChI |
InChI=1S/C21H46N.BrH/c1-5-9-10-11-12-13-14-15-16-17-18-19-20-21-22(6-2,7-3)8-4;/h5-21H2,1-4H3;1H/q+1;/p-1 |
InChIキー |
JCSJDXANDDGPPG-UHFFFAOYSA-M |
正規SMILES |
CCCCCCCCCCCCCCC[N+](CC)(CC)CC.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



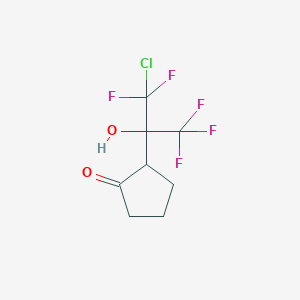
![1,7-Dimethyl[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B14676112.png)

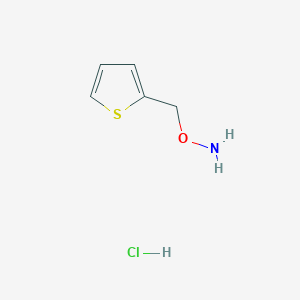
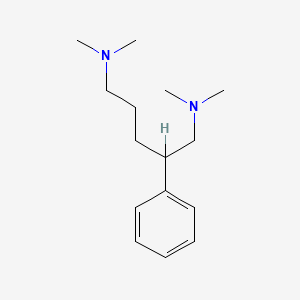
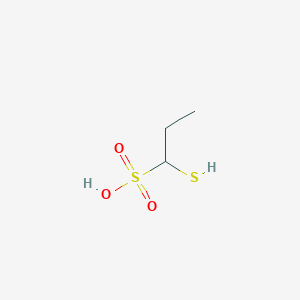

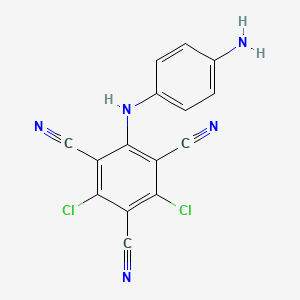
![1-chloro-4-[(E)-2-phenylethenyl]sulfanylbenzene](/img/structure/B14676141.png)
